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Introduction
Protein succinylation is a post-translational modification where a succinyl group is added to a

lysine residue of a protein.[1][2] This modification is significant in regulating various cellular

processes, including metabolism and gene expression.[1] The addition of the succinyl group

from succinic anhydride neutralizes the positive charge of the lysine residue's amino group

and introduces a negative charge, which can lead to substantial changes in the protein's

structure and function.[3][4] This alteration of charge can be exploited to improve protein

solubility, modify enzymatic activity, and investigate the role of specific lysine residues in

protein function.[4][5] These application notes provide a detailed protocol for the chemical

modification of proteins using succinic anhydride, along with methods for purification and

characterization of the modified protein.
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Protein

Succinic
Anhydride:
Protein
Molar Ratio

pH
Degree of
Succinylati
on (%)

Analytical
Method

Reference

Egg White

Protein
0.2 7.5-8.5 37.63

TNBSA

Assay
[6]

Egg White

Protein
2.0 7.5-8.5 66.57

TNBSA

Assay
[6]

Egg White

Protein
4.0 7.5-8.5 72.37

TNBSA

Assay
[6]

Chicken Liver

Protein
Not Specified 7.0

Not Specified

(Baseline)
Not Specified [7][8]

Chicken Liver

Protein
Not Specified 10.0

30.66%

increase from

pH 7.0

Not Specified [7][8]

Bovine

Serum

Albumin

(BSA)

Defined

Mixtures
Not Specified

0.8, 2.0, 12.6,

50.1, 97.3

Mass

Spectrometry

(SWATH)

[9]

E. coli

Proteins

Endogenous

vs. Isotope

Labeled

Not Specified
Most sites

<5%

Mass

Spectrometry

(SWATH)

[9]

Experimental Protocols
Protein Modification with Succinic Anhydride
This protocol describes the chemical modification of a protein with succinic anhydride to

succinylate lysine residues.

Materials:

Purified protein of interest
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Succinic anhydride

Anhydrous Dimethyl sulfoxide (DMSO) (optional, for dissolving succinic anhydride)

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5 (or other suitable amine-free buffer)

5 M NaOH

pH meter

Stir plate and stir bar

Ice bath

Procedure:

Protein Preparation: Dissolve the purified protein in the reaction buffer to a final

concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or

glycine) as they will compete with the protein for reaction with succinic anhydride.[10]

Reaction Setup: Place the protein solution in a beaker or flask on a stir plate with a stir bar

and place it in an ice bath to maintain a low temperature (4-10°C) during the reaction.

pH Adjustment: Adjust the pH of the protein solution to 8.0-9.0 using 5 M NaOH. The amino

groups of lysine residues need to be in their unprotonated state to react with succinic
anhydride.[4]

Succinic Anhydride Addition: Succinic anhydride can be added as a solid in small

increments or as a freshly prepared solution in an anhydrous organic solvent like DMSO.[11]

The molar ratio of succinic anhydride to protein will determine the extent of modification

and should be optimized for each protein.[6] A common starting point is a 20 to 100-fold

molar excess of succinic anhydride over the concentration of lysine residues in the protein.

pH Monitoring and Adjustment: The reaction of succinic anhydride with the protein will

release protons, causing a decrease in pH. Continuously monitor the pH of the reaction

mixture and maintain it at 8.0-9.0 by adding small volumes of 5 M NaOH.

Reaction Time: Allow the reaction to proceed for 1-2 hours at 4°C with continuous stirring.
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Reaction Quenching (Optional): The reaction can be stopped by adding a small molecule

with a primary amine, such as Tris buffer, to consume any remaining succinic anhydride.

Purification of the Succinylated Protein
After the modification reaction, it is essential to remove excess reagents and byproducts.

Materials:

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

Purification Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system

(optional)

Procedure:

Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against the purification

buffer. Perform several buffer changes over 24-48 hours at 4°C to ensure complete removal

of unreacted succinic anhydride and other small molecules.

Chromatographic Purification (Optional): For higher purity, the succinylated protein can be

further purified using SEC to separate the modified protein from any aggregates or remaining

small molecules. IEX can also be used, taking into account the change in the protein's

isoelectric point upon succinylation.

Characterization of the Succinylated Protein
a. Determination of Modification Degree by TNBSA Assay

The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method to quantify the

number of free primary amino groups remaining after the succinylation reaction.[10][12][13]

Materials:

TNBSA reagent (e.g., 0.01% w/v in 0.1 M sodium bicarbonate buffer, pH 8.5)
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Unmodified protein (for standard curve)

Succinylated protein

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

10% (w/v) Sodium Dodecyl Sulfate (SDS)

1 M HCl

Spectrophotometer

Procedure:

Standard Curve: Prepare a standard curve using the unmodified protein at various known

concentrations.

Sample Preparation: Dilute the unmodified and succinylated protein samples to a suitable

concentration in the reaction buffer.

TNBSA Reaction: Add the TNBSA reagent to each sample and standard. Incubate at 37°C

for 2 hours.

Stop Reaction: Stop the reaction by adding 10% SDS and 1 M HCl.

Measurement: Measure the absorbance at 335 nm.

Calculation: Determine the concentration of free amino groups in the succinylated sample

from the standard curve. The degree of succinylation can be calculated as follows:

Degree of Succinylation (%) = [1 - (Free amino groups in modified protein / Free amino

groups in unmodified protein)] x 100

b. Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for confirming the modification and identifying the specific

lysine residues that have been succinylated.[14][15]
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Procedure:

Protein Digestion: The unmodified and succinylated proteins are digested into smaller

peptides using a protease such as trypsin.

LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Data Analysis: The mass spectra are analyzed to identify peptides that have a mass shift

corresponding to the addition of a succinyl group (+100.0186 Da).[15] Database search

algorithms can pinpoint the exact location of the modification on the protein sequence. For

quantitative analysis, stable isotope labeling with deuterium-labeled succinic anhydride can

be employed.[9]
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Reactants

ProductsProtein-Lysine-NH3+

Protein-Lysine-NH-CO-CH2-CH2-COOH

pH 8.0-9.0

Succinic Anhydride

H+

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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